molecular formula C3HClN2O2S B15124266 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B15124266
M. Wt: 164.57 g/mol
InChI Key: XPVINVFITGUDGK-UHFFFAOYSA-N
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Description

5-Chloro-1,3,4-thiadiazole-2-carboxylic acid (CAS: 1554480-49-7) is a heterocyclic compound featuring a thiadiazole ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₃HClN₂O₂S, with a molecular weight of 164.57 g/mol . The compound is sensitive to environmental conditions and requires storage under an inert atmosphere at temperatures below -20°C .

For instance, it has been identified as a key intermediate in fungal biomarker studies, influencing volatile compound profiles in traditional fermentation processes .

Properties

IUPAC Name

5-chloro-1,3,4-thiadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2S/c4-3-6-5-1(9-3)2(7)8/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVINVFITGUDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production methods for 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound exhibits diverse reactivity due to its heterocyclic structure and functional groups (chlorine, carboxylic acid, and thiazole ring). Key reaction types include:

1.1. Substitution Reactions

  • C Chlorine replacement : The chlorine atom at the 5-position undergoes nucleophilic substitution with amines, thiols, or alcohols. For example, reaction with alkyl/aryl amines in alcohol solutions can yield substituted derivatives .

  • Carboxylic acid activation : The carboxylic acid group can participate in esterification, amidation, or condensation reactions.

1.2. Oxidation/Reduction

  • Oxidation : The sulfur atom in the thiazole ring can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide .

  • Reduction : Reduction of the sulfur atom or carboxylic acid group may produce thiols or amides .

1.3. Condensation Reactions

  • Carboxylic acid derivatives : The carboxylic acid group reacts with isocyanates or isothiocyanates to form carboxamides or carbothioamides (e.g., via condensation with N-(alkyl/aryl)-2-chloroacetamide) .

Common Reagents and Conditions

Reaction TypeReagents/ConditionsExample Products
Substitution (Cl → Nu)Amines, thiols, or alcohols in alcohol solutions (e.g., methanol, ethanol) Substituted thiadiazoles
OxidationH₂O₂, m-CPBA, or KMnO₄ in acidic/neutral conditions Sulfoxides/sulfones
ReductionLiAlH₄, NaBH₄, or catalytic hydrogenation Thiols or amides
CondensationIsocyanates/isothiocyanates in acidic medium (H₂SO₄) Carboxamides/carbothioamides

Major Products

3.1. Substitution Products

  • Amino derivatives : Reaction with alkyl/aryl amines yields 1,2,3-triazole-4-thiocarboxamides .

  • Sulfur-containing derivatives : Substitution of chlorine with thiols produces thiosemicarbazides .

3.2. Oxidation Products

  • Sulfoxides/sulfones : Oxidation of the thiazole sulfur atom generates stabilized derivatives .

3.3. Condensation Products

  • Carboxamides/carbothioamides : Reaction with isocyanates forms derivatives like N-(alkyl/aryl)-2-chloroacetamide-linked thiadiazoles .

Reaction Mechanisms

4.1. Substitution Pathway
The chlorine atom’s electrophilicity enables nucleophilic aromatic substitution. In alcohol solutions, amines displace the chlorine via a two-step mechanism:

  • Activation : Solvent (e.g., methanol) coordinates with the chlorine, enhancing its leaving group ability .

  • Nucleophilic attack : Amine attacks the ring, forming a substituted thiadiazole .

4.2. Oxidation Pathway
Sulfur’s lone pairs react with oxidizing agents like H₂O₂, leading to sulfoxide formation. Further oxidation yields sulfones .

Comparison with Analogous Thiadiazoles

Feature5-Chloro-1,3,4-thiadiazole-2-carboxylic acidParent Thiadiazole5-Methyl Analog
Key Functional Group Chlorine + carboxylic acidNoneMethyl group
Reactivity High (due to electron-withdrawing Cl and COOH)ModerateLower (electron-donating methyl)
Common Reactions Substitution, condensation, oxidationSubstitutionSubstitution

Research Findings

  • Synthetic Flexibility : The compound’s carboxylic acid group allows for diverse functionalization, as seen in its use to prepare antinociceptive derivatives via condensation .

  • Pharmacological Potential : Thiadiazole derivatives exhibit antiviral and anticancer activities, though specific data for this compound is limited .

Scientific Research Applications

While there isn't extensive information available specifically on the applications of "5-Chloro-1,3,4-thiadiazole-2-carboxylic acid," the search results provide some related findings regarding its derivatives and related compounds.

Scientific Research Applications
N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives exhibit anticancer activity .

Anticancer Activity:

  • These derivatives were tested against human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines (LoVo and LoVo/DX), breast adenocarcinoma MCF-7, and a normal non-tumorigenic epithelial cell line MCF-10A .
  • The most active compound showed low toxicity to healthy cells and selectivity against colorectal cancer cells .
  • These compounds can potentially prevent the development of drug resistance during chemotherapy .
  • The activity of the tested compounds on LoVo/DX cells was often higher than that of Doxorubicin, indicating they can cross the cell-resistance barrier .

Antimicrobial Properties:

  • 2-amino-1,3,4-thiadiazole derivatives exhibit antimicrobial properties .

Synthesis Methods:

  • Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate can be synthesized from ethyl diazoacetate and thiophosgene in acetonitrile .
  • Various reactions using ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate as a precursor have been documented, including reactions with sodium borohydride to produce (5-chloro-1,3,4-thiadiazol-2-yl)methanol . It can also be reacted with 2-methoxy-4-(4-methyl piperazin-1-yl)aniline .
  • The synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2 derivatives has been described as a mild, efficient, and convenient method .

Lactate Imaging:

  • A chemical exchange saturation transfer (CEST) MRI method called LATEST can image lactate with high spatial resolution, which may have applications in cancer and metabolic disorders .

Safety Information

  • Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is harmful if swallowed and causes skin irritation .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects . For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physical Properties of Thiadiazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
5-Chloro-1,3,4-thiadiazole-2-carboxylic acid 1554480-49-7 C₃HClN₂O₂S 164.57 Sensitive to moisture; stored at -20°C
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate - C₅H₅ClN₂O₂S 192.63 Hydrophobic ester derivative
5-Amino-1,3,4-thiadiazole-2-carboxylic acid - C₃H₃N₃O₂S 145.14 Enhanced nucleophilicity
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid 103028-60-0 C₉H₆N₂O₂S 206.22 High lipophilicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid, and how are intermediates purified?

  • The compound is typically synthesized via heterocyclization of thiosemicarbazides or acylated precursors with reagents like carbon disulfide, followed by alkylation or chlorination steps. For example, derivatives of 1,3,4-thiadiazole can be synthesized by refluxing precursors with acetic acid and sodium acetate, followed by recrystallization using DMF/acetic acid mixtures . Purification often involves filtration, washing with solvents (e.g., ethanol, diethyl ether), and recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid?

  • 1H NMR and IR spectroscopy are critical for confirming the thiadiazole ring structure and substituents. Elemental analysis and TLC are used to verify purity . For carboxyl group confirmation, FTIR (C=O stretching ~1700 cm⁻¹) and mass spectrometry (exact mass ~174.58 g/mol) are recommended .

Advanced Research Questions

Q. How does micellar catalysis influence the decarboxylation kinetics of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid?

  • Cationic (e.g., CTAB) and nonionic micelles (e.g., Triton X-100) accelerate decarboxylation by stabilizing the zwitterionic transition state through electrostatic interactions. Anionic micelles (e.g., LSNa) show minimal effect. Rate constants increase with micelle concentration, following a decarboxyprotonation mechanism. Kinetic studies under variable pH and salt conditions are essential to optimize reaction pathways .

Q. What experimental strategies address instability challenges of the carboxylic acid group in thiadiazole derivatives?

  • The electron-withdrawing thiadiazole ring destabilizes the carboxyl group, leading to partial decarboxylation. Acidification of sodium salts yields mixtures of the carboxylic acid and decarboxylated products (e.g., 2-phenyl-1,3,4-thiadiazole). Stability can be improved by using ester derivatives (e.g., ethyl esters) or conducting reactions at controlled pH and low temperatures .

Q. How can researchers design a kinetic study to compare photocatalytic degradation pathways of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid and its analogs?

  • Apply the Langmuir–Hinshelwood model to evaluate degradation rates under UV light with TiO₂ photocatalysts. Monitor intermediates (e.g., chlorinated benzenetriols) via HPLC-MS and track mineralization to CO₂/H₂O using TOC analysis . Compare rate constants (k) and radical scavenging effects (e.g., O₂•− vs. OH•) to elucidate mechanistic differences .

Q. What are the key considerations for synthesizing 5-substituted thiadiazole-2-sulfanylacetic acid derivatives from 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid?

  • Use a two-step protocol: (1) React the carboxylic acid with Lawesson’s reagent to introduce thiol groups, and (2) alkylate with α-haloacetic acid derivatives. Optimize solvent polarity (e.g., DMF) and reaction time to minimize side products. Validate structures via X-ray crystallography or 2D NMR to confirm regioselectivity .

Methodological Guidance

Q. How to resolve contradictions in reported decarboxylation rates for thiadiazole carboxylic acids?

  • Discrepancies arise from varying proton activity and micellar environments. Replicate studies under standardized conditions (fixed pH, ionic strength) and use Arrhenius plots to compare activation energies. Cross-reference kinetic data with computational models (e.g., DFT) to validate transition states .

Q. What controls are necessary when studying the biological activity of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid derivatives?

  • Include positive controls (e.g., known anticonvulsants) and negative controls (unsubstituted thiadiazoles). Assess cytotoxicity via MTT assays and confirm target engagement using radioligand binding studies . Use enantiomerically pure analogs to rule out stereochemical effects .

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